molecular formula C14H17BClNO4 B2699468 8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester CAS No. 943994-43-2

8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester

Cat. No. B2699468
CAS RN: 943994-43-2
M. Wt: 309.55
InChI Key: IHGPIUMNZPHCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester” is a research chemical . It has a CAS number of 943994-43-2 .


Molecular Structure Analysis

The molecular weight of this compound is 309.56 . Its IUPAC name is 8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one . The InChI code is 1S/C14H17BClNO4/c1-13(2)14(3,4)21-15(20-13)8-5-9(16)12-10(6-8)17-11(18)7-19-12/h5-6H,7H2,1-4H3,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at a temperature of +4°C .

Scientific Research Applications

Metal- and Additive-Free Photoinduced Borylation

A metal- and additive-free photoinduced borylation method converts haloarenes directly to boronic acids and esters, including pinacol esters. This process eliminates the need for metal catalysts and ligands, simplifying purification and reducing contamination. The method supports the synthesis of boronic acids and esters on a multigram scale, showcasing the practicality and environmental friendliness of generating boron-containing compounds (Mfuh et al., 2017).

Luminescent Carbohydrate Sensing

Luminescent iridium(III)-boronic acid complexes, incorporating boronic acid pinacol esters, have been synthesized for potential use as carbohydrate sensors. The complexes demonstrate the capacity to form boronic acid cyclic esters with sugars, indicating their utility in detecting and quantifying carbohydrates, an application relevant in both medical diagnostics and research (Hashemzadeh et al., 2020).

Stereospecific Reagent-Controlled Homologation

The stereospecific reagent-controlled homologation (StReCH) process extends the utility of pinacol boronates, enabling the synthesis of boronic ester products with high stereochemical fidelity. This methodology facilitates the construction of complex organic molecules with precise control over stereochemistry, underscoring the importance of boronic esters in synthetic organic chemistry (Blakemore & Burge, 2007).

Polymer Synthesis

Boronic esters play a critical role in the synthesis of π-conjugated polymers with boronic acid (ester) moieties. Such polymers are synthesized via Suzuki-Miyaura coupling polymerization, demonstrating the application of boronic esters in creating advanced materials with potential electronic, photonic, and sensing applications (Nojima et al., 2016).

Synthesis of Specific Scaffolds

The synthesis of 6-cyanobenzo[b]furan-2-boronic acid pinacol ester illustrates the utility of boronic esters in constructing specific molecular scaffolds. These scaffolds serve as versatile intermediates for generating compounds with benzofuran cores, highlighting the role of boronic esters in facilitating targeted synthetic pathways (Williams et al., 2013).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClNO4/c1-13(2)14(3,4)21-15(20-13)8-5-9(16)12-10(6-8)17-11(18)7-19-12/h5-6H,7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGPIUMNZPHCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.